molecular formula C17H19F2NO2 B5172752 (3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B5172752
M. Wt: 307.33 g/mol
InChI Key: RABAFOZVJYSVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with various molecular targets such as enzymes, receptors, and proteins. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It also interacts with various receptors such as the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its molecular targets and the specific disease being studied. In cancer, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation in the brain. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress and prevent neuronal death.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to interact with multiple molecular targets. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of (3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine include further research into its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential side effects and toxicity. Additionally, the study of its interaction with other molecular targets and the development of novel derivatives may lead to the discovery of more effective therapeutic agents.

Synthesis Methods

The synthesis of (3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves the reaction of 3,4-difluorobenzyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, it has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress and prevent neuronal death.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-21-16-6-4-12(10-17(16)22-2)7-8-20-11-13-3-5-14(18)15(19)9-13/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABAFOZVJYSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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